molecular formula C8H5N3 B1293442 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1040682-68-5

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No. B1293442
M. Wt: 143.15 g/mol
InChI Key: KURHSTXYMIMHKH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The compound features a pyrrole ring fused to a pyridine ring, with a nitrile group attached to the fourth position of the pyrrole ring. This structure is a versatile intermediate for the synthesis of more complex molecules with diverse biological activities .

Synthesis Analysis

Several methods have been developed for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. One approach involves the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent to yield 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields, which can be further utilized to synthesize photochromic diarylethenes with a disulfide bridge . Another method includes a palladium(II)-catalyzed cascade reaction involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation to produce substituted 1H-pyrrole-3-carbonitriles . Additionally, the Friedlander reaction has been employed for the one-step transformation of 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines, with microwave irradiation enhancing conversion rates and reducing reaction times .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the crystal structure of certain pyridine derivatives has been determined, revealing the stereochemistry and mode of ligand coordination in metal complexes . The molecular packing of these compounds often involves interactions such as hydrogen bonding and π-π stacking, which can influence the overall properties of the material .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives participate in a variety of chemical reactions. For example, they can react with alcohols in the presence of p-toluenesulfonic acid to form 1-alkoxy derivatives . They can also undergo reactions with aromatic tertiary amides to yield 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, which are of interest due to their presence in naturally occurring isoniazid–NAD(P) adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives are influenced by their molecular structure. The presence of the nitrile group contributes to the compound's reactivity, allowing it to participate in various chemical transformations. The planarity of the nitrile group with respect to the pyrrole ring, as well as the dihedral angles between the fused rings and any substituents, can affect the compound's electronic properties and its interactions with other molecules .

Scientific Research Applications

Synthesis and Derivatives

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a key compound in the synthesis of various chemical derivatives. Research has shown that it can be transformed into substituted pyrrolo[3,2-b]pyridines via a one-step transformation using microwave irradiation, leading to high conversion and shorter reaction times (Salaheldin et al., 2010). Additionally, it serves as a starting material for the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015).

Chemical Transformations

Chemical transformations using 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile involve the preparation of derivatives like 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles. These are synthesized with high yields by reacting with corresponding alcohols in the presence of p-toluenesulfonic acid (Kayukov et al., 2020).

Optical and Electronic Applications

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives have been analyzed for their structural, optical, and electronic properties. For example, pyridine derivatives have been studied for their thermal, structural, optical, and diode characteristics, revealing their potential in electronic applications (Zedan et al., 2020).

Catalytic and Synthetic Potential

The compound also plays a role in catalytic processes, such as in the palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation, demonstrating an efficient and simple synthesis method for substituted 1H-pyrrole-3-carbonitriles (Wang et al., 2020).

Safety And Hazards

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has hazard statements H301 - H311 - H331 . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURHSTXYMIMHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649812
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

CAS RN

1040682-68-5
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

This example was prepared from the coupling of 3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid with 1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanamine (obtained from 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile by the reaction using Ti(OiPr)4/EtMgBr/BF3OEt2). Purification was performed by Shimadzu-VP preparative reverse phase HPLC using the separation method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=10, Final % B=100, Gradient time=10 min, Stop time=12 min, Flow Rate=25 mL/min, Column: Sunfire Prep C18 19×100 5 um, Fraction Collection: 7.86-8.40 min. (UV detection at 220 nm). The material obtained was further purified by preparative TLC (500 um×20×20 cm plate, 10% MeOH/CH2Cl2). Analytical TLC Rf=0.30 (10% MeOH/CH2Cl2). 1H NMR (500 MHz, CD3OD) δ 8.05 (d, J=5.80, 1H), 7.94 (m, 2H), 7.86 (d, J=7.93, 1H), 7.80 (s, 1H), 7.53 (d, J=8.55, 1H), 7.46 (d, J=8.24, 1H), 7.37 (d, J=3.36, 2H), 7.31-7.27 (overlapping m, 3H), 6.93 (d, J=3.05, 1H), 2.95 (s, 3H), 2.28 (s, 3H), 1.77 (m, 2H), 1.47 (m, 2H). LC/MS were performed by using Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. HPLC method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=0, Final % B=100, Gradient time=2 min, Stop time=3 min, Flow Rate=5 ml/min, Column: Phenomenex-Luna, 3.0×50 mm, S10; (ES+) m/z (M+H)+=577.25, HPLC Rt=1.427 min. Analytical HPLC were performed by using Shimadzu-VP instrument with UV detection at 220 nm and 254 nm. Analytical HPLC method: Solvent A=5% MeCN-95% H2O-0.1% TFA, Solvent B=95% MeCN-5% H2O-0.1% TFA, Start % B=20, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Sunfire C18, 3.5 um, 4.6×150 mm, Rt=8.06 min; Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=8.78 min. Analytical HPLC method: Solvent A=5% MeOH-95% H2O-10 mM NH4HCO3, Solvent B=95% MeOH-5% H2O-10 mM NH4HCO3, Start % B=50, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=10.20 min.
Name
3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-1H-pyrrolo[3,2-c]pyridine (500 mg, 3.28 mmol), zinc cyanide (422 mg, 3.61 mmol), Pd2(dba)3 (600 mg, 0.656 mmol), dppf (729 mg, 1.312 mmol), and Zn powder (21 mg, 0.328 mmol) in NMP (30 mL) under nitrogen was stirred at 120° C. for 18 h. The reaction mixture was cooled, poured into water (150 mL), extracted with DCM (3×50 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The crude residue was purified by SiO2 chromatography eluting with petroleum ether:EtOAc (1:1) as eluting solvents to afford 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile as a white solid (150 mg, 32%). MS (ESI) m/z: 144.3 [M+1]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
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Quantity
422 mg
Type
catalyst
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600 mg
Type
catalyst
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Name
Quantity
729 mg
Type
catalyst
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhou, T Lei, XZ Wei, C Ye, Z Liu, B Chen… - Journal of the …, 2020 - ACS Publications
Transition-metal-catalyzed C–N bond-forming reactions have emerged as fundamental and powerful tools to construct arylamines, a common structure found in drug agents, natural …
Number of citations: 79 pubs.acs.org

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